![molecular formula C18H16F5N3O B2673641 2,6-difluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide CAS No. 1396757-56-4](/img/structure/B2673641.png)
2,6-difluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a heterocyclic organic compound . Its IUPAC name is 2,6-difluoro-N-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methylphenyl]carbamoyl]benzamide . It has a molecular weight of 456.286706 g/mol and a molecular formula of C18H12F8N2O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group, a tetrahydroquinazolin group, and several fluorine atoms . The canonical SMILES representation isCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)NC(=O)C2=C(C=CC=C2F)F
. Physical And Chemical Properties Analysis
This compound has a density of 1.541g/cm³ . It has 11 H-Bond acceptors and 3 H-Bond donors .Scientific Research Applications
Boronic Acid Derivatives and Carbon-Carbon Coupling Reactions
- Background : Boronic acid pinacol ester compounds serve as significant intermediates in organic synthesis. They find applications in carbon-carbon coupling and carbon heterocoupling reactions .
Fluorine-Containing Compounds in Medicine
- Background : Fluorine-containing compounds have gained prominence in medicine. Among the top 200 globally sold drugs, 29 contain fluorine and have been FDA-approved. Fluorine’s strong electronegativity enhances drug stability, biological activity, and resistance .
Amide Local Anesthetics and Cancer Treatment
- Background : Amide local anesthetics play a crucial role in clinical cancer surgery. Studies suggest their potential benefits for cancer treatment .
Antifungal and Antibacterial Activities
- Background : Novel compounds often exhibit antimicrobial properties. Synthesizing derivatives from 2,6-difluorobenzamide has yielded a series of target compounds .
Computational Studies and Molecular Properties
- Application : Researchers can use DFT to explore the molecular electrostatic potential, frontier molecular orbitals, and other characteristics of our compound. Comparing DFT-calculated values with experimental data provides insights into its behavior .
properties
IUPAC Name |
2,6-difluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F5N3O/c19-11-5-3-6-12(20)15(11)17(27)24-9-8-14-25-13-7-2-1-4-10(13)16(26-14)18(21,22)23/h3,5-6H,1-2,4,7-9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYOMDRSGIZFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=C(C=CC=C3F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.